1,4-Dibromo-2,5-bis(butoxymethyl)benzene
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Overview
Description
1,4-Dibromo-2,5-bis(butoxymethyl)benzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms and two butoxymethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-2,5-bis(butoxymethyl)benzene typically involves the bromination of 2,5-bis(butoxymethyl)benzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-bis(butoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1,4-Dibromo-2,5-bis(butoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-bis(butoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and butoxymethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins, nucleic acids, and lipids. These interactions can result in changes in the structure and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1,4-Dibromo-2,5-bis(butoxymethyl)benzene can be compared with other brominated aromatic compounds such as:
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of butoxymethyl groups.
1,4-Dibromo-2,5-difluorobenzene: Contains fluorine atoms instead of butoxymethyl groups.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Contains bromomethyl groups instead of butoxymethyl groups.
The uniqueness of this compound lies in the presence of butoxymethyl groups, which can impart different chemical and physical properties compared to other similar compounds
Properties
CAS No. |
144526-36-3 |
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Molecular Formula |
C16H24Br2O2 |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
1,4-dibromo-2,5-bis(butoxymethyl)benzene |
InChI |
InChI=1S/C16H24Br2O2/c1-3-5-7-19-11-13-9-16(18)14(10-15(13)17)12-20-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3 |
InChI Key |
HMMYBYCUWYTLFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC(=C(C=C1Br)COCCCC)Br |
Origin of Product |
United States |
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